3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid
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Overview
Description
3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid is a complex organic compound that features a unique structure combining a difluorophenyl group, a cyclopentaquinoline core, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopentaquinoline Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Difluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Attachment of the Propanoic Acid Moiety: This can be done through standard amide bond formation techniques, using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas such as cancer or neurological disorders.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid involves its interaction with molecular targets within cells. The difluorophenyl group and the cyclopentaquinoline core may allow it to bind to specific proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
- 3,4-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, 3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid stands out due to its unique combination of structural features. The presence of both a difluorophenyl group and a cyclopentaquinoline core provides it with distinct chemical and biological properties, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C22H20F2N2O3 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C22H20F2N2O3/c23-13-5-6-16(18(24)11-13)21-15-3-1-2-14(15)17-10-12(4-7-19(17)26-21)22(29)25-9-8-20(27)28/h1-2,4-7,10-11,14-15,21,26H,3,8-9H2,(H,25,29)(H,27,28) |
InChI Key |
RLKOYHOLVHMMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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